1-(2-Chlorobutanoyl)piperidine-4-carboxamide
Overview
Description
1-(2-Chlorobutanoyl)piperidine-4-carboxamide is a compound that has been identified as a novel inhibitor of anaplastic lymphoma kinase (ALK) during high throughput screening . It has selectivity over the related kinase insulin-like growth factor-1 (IGF1R) .
Synthesis Analysis
The synthesis of piperidine-4-carboxamide derivatives involves various intra- and intermolecular reactions . The synthesis of a handful of compounds has shown that pyrrole, indole, and thienopyrrole are all tolerated when coupled to the 4-(2-aminoethyl)pyridine .Chemical Reactions Analysis
Piperidine-4-carboxamide derivatives have been found to inhibit various enzymes and viruses . For instance, they have shown antiviral activity against human α- coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines .Scientific Research Applications
Antimicrobial Activity Against Mycobacterium abscessus
P4C has demonstrated promising antimicrobial activity against Mycobacterium abscessus, an opportunistic pathogen that causes lung disease. In a whole-cell screen, researchers identified P4C as a hit against M. abscessus. Further studies revealed that P4Cs inhibit DNA gyrase, a critical enzyme involved in bacterial DNA replication. These compounds present a novel class of mycobacterial DNA gyrase inhibitors with potential therapeutic applications against the M. abscessus complex .
Selective Protein Kinase B (PKB) Inhibition
Researchers have modified P4C derivatives to enhance their selectivity for PKB (also known as Akt), a key signaling protein involved in cell survival and proliferation. Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as selective and orally bioavailable PKB inhibitors with in vivo antitumor activity .
Type II Diabetes Research
1-Boc-piperidine-4-carboxaldehyde, a derivative of P4C, has been used as a reactant in the synthesis of selective GPR119 agonists. GPR119 activation has potential implications for type II diabetes treatment .
HDAC Inhibitors
While not directly related to P4C, the piperidine-1-carboxamide scaffold has been explored in the development of histone deacetylase (HDAC) inhibitors. HDAC inhibitors play a role in epigenetic regulation and have applications in cancer therapy and other diseases .
HIV-1 Replication Inhibition
P4C derivatives have been investigated for their potential as inhibitors of M-tropic (R5) HIV-1 replication. These compounds may offer insights into novel antiretroviral strategies .
5-HT6 Receptor Antagonists
Although not extensively studied, the piperidine-4-carboxamide scaffold could serve as a starting point for developing selective 5-HT6 receptor antagonists. These antagonists may have implications for neurological disorders and cognitive function .
Mechanism of Action
Target of Action
The primary target of the compound 1-(2-Chlorobutanoyl)piperidine-4-carboxamide is the anaplastic lymphoma kinase (ALK) in humans . This compound has been identified as a potent inhibitor of ALK during high throughput screening . It also targets the DNA gyrase in Mycobacterium abscessus .
Mode of Action
The 1-(2-Chlorobutanoyl)piperidine-4-carboxamide interacts with its targets by binding to the ALK kinase domain, revealing an unusual DFG-shifted conformation, which allows access to an extended hydrophobic pocket .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is a key downstream component of ALK . It also affects the DNA gyrase-mediated DNA damage pathway in Mycobacterium abscessus .
Result of Action
The molecular and cellular effects of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide’s action include the inhibition of ALK, leading to a decrease in the phosphorylation of Akt and downstream biomarkers . It also shows bactericidal and antibiofilm activity against Mycobacterium abscessus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Chlorobutanoyl)piperidine-4-carboxamide. For instance, the differential pathogenesis of Mycobacterium abscessus due to the expression of novel surface lipids, adaptation to both host and environmental niches, and acquisition of novel virulence factors can affect the compound’s action .
properties
IUPAC Name |
1-(2-chlorobutanoyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-2-8(11)10(15)13-5-3-7(4-6-13)9(12)14/h7-8H,2-6H2,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKKQUHVAFMIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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